1-(2-Methoxy-ethyl)-2-(3-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid
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Description
1-(2-Methoxy-ethyl)-2-(3-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.346. The purity is usually 95%.
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Biological Activity
1-(2-Methoxy-ethyl)-2-(3-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid, also known by its CAS number 350014-19-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H21NO5. Its structure features a piperidine ring substituted with methoxy and carboxylic acid groups, which contribute to its biological activity. The presence of these functional groups enhances its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions starting from readily available precursors.
- Introduction of Functional Groups : The methoxyethyl and methoxyphenyl groups are introduced via alkylation and substitution reactions, respectively.
- Carboxylation : The carboxylic acid group is added, often using carbon dioxide as a source.
This multi-step synthesis requires careful control of reaction conditions to yield the desired compound with high purity.
Analgesic and Anti-inflammatory Properties
Research indicates that this compound exhibits significant analgesic and anti-inflammatory activities. Preliminary studies suggest that it may interact with specific receptors involved in pain modulation and inflammation pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in cell models, indicating potential for treating inflammatory conditions.
Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. It has been reported to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. The structure–activity relationship (SAR) studies suggest that modifications to the piperidine core enhance its efficacy against various cancer types.
Case Studies
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that this compound exhibited IC50 values indicating effective inhibition of cell proliferation. For example, in a study involving FaDu hypopharyngeal tumor cells, the compound showed a cytotoxicity profile superior to that of bleomycin, a standard chemotherapeutic agent .
- Anti-inflammatory Mechanisms : A study utilizing A549 cells demonstrated that this compound could significantly reduce NF-kB activation induced by TNF-alpha, suggesting its role as an anti-inflammatory agent .
Comparative Biological Activity
The following table summarizes the biological activities reported for this compound compared to similar piperidine derivatives:
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-21-9-8-17-14(18)7-6-13(16(19)20)15(17)11-4-3-5-12(10-11)22-2/h3-5,10,13,15H,6-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYQDWWXWZIUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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